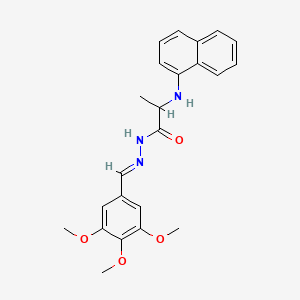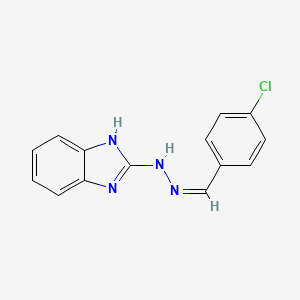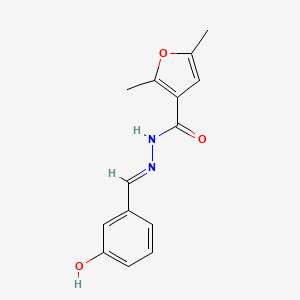
2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide
説明
2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide, also known as TMB-PPH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The mechanism of action of 2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is not fully understood, but several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. One of the major pathways that this compound targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism. This compound has been shown to inhibit the activity of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. In cancer cells, the compound has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the expression of inflammatory markers. Furthermore, the compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to modulate various signaling pathways. However, the compound also has several limitations, including its low water solubility and potential toxicity at high doses. Furthermore, the synthesis of this compound can be challenging, and the purity and yield of the compound can be affected by the reaction conditions.
将来の方向性
There are several future directions for the research on 2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of more potent and selective anti-cancer agents.
科学的研究の応用
2-(1-naphthylamino)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the field of cancer therapy, where this compound has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, and its anti-cancer activity has been attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in animal models of inflammation. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(25-19-11-7-9-17-8-5-6-10-18(17)19)23(27)26-24-14-16-12-20(28-2)22(30-4)21(13-16)29-3/h5-15,25H,1-4H3,(H,26,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWFUGRTWNNPI-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3882779.png)
![N'-[4-(diethylamino)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B3882792.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3882800.png)
![1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3882804.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
![6,7-dimethoxy-2-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3882825.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthylamino)propanohydrazide](/img/structure/B3882829.png)
![3-[2-(2,6-dichlorobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B3882830.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B3882839.png)
![7,9-dichloro-11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3882840.png)


